molecular formula C13H18O B14560918 3-Methyl-6-phenylhexan-2-one CAS No. 61713-68-6

3-Methyl-6-phenylhexan-2-one

Cat. No.: B14560918
CAS No.: 61713-68-6
M. Wt: 190.28 g/mol
InChI Key: NWSNDYXHDTUZBG-UHFFFAOYSA-N
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Description

3-Methyl-6-phenylhexan-2-one is an organic compound with the molecular formula C13H18O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a methyl group and a phenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-6-phenylhexan-2-one can be synthesized through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of phenylmagnesium bromide with 3-methylhexan-2-one can yield this compound. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of precursor compounds or other large-scale organic synthesis techniques. The specific methods can vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-phenylhexan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 3-Methyl-6-phenylhexanol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydrazine (NH2NH2) or hydroxylamine (NH2OH) can be used under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Hydrazones or oximes.

Scientific Research Applications

3-Methyl-6-phenylhexan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Methyl-6-phenylhexan-2-one involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    6-Phenylhexan-2-one: Lacks the methyl group at the third position, resulting in different reactivity and properties.

    3-Methylhexan-2-one: Lacks the phenyl group, leading to different chemical behavior.

    Phenylacetone: A structurally similar compound with different applications and reactivity.

Uniqueness

3-Methyl-6-phenylhexan-2-one is unique due to the presence of both a phenyl group and a methyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and interactions in various fields of research .

Properties

CAS No.

61713-68-6

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

3-methyl-6-phenylhexan-2-one

InChI

InChI=1S/C13H18O/c1-11(12(2)14)7-6-10-13-8-4-3-5-9-13/h3-5,8-9,11H,6-7,10H2,1-2H3

InChI Key

NWSNDYXHDTUZBG-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC1=CC=CC=C1)C(=O)C

Origin of Product

United States

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